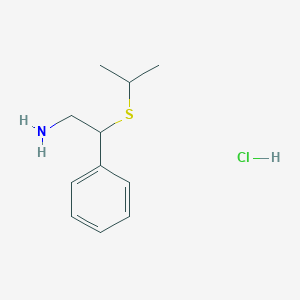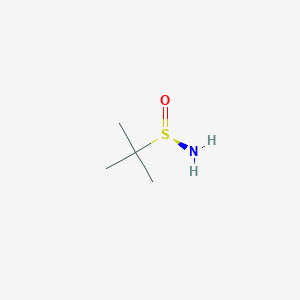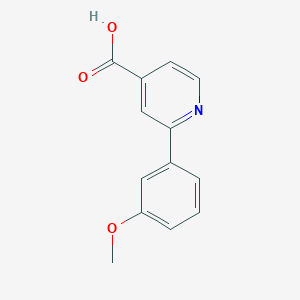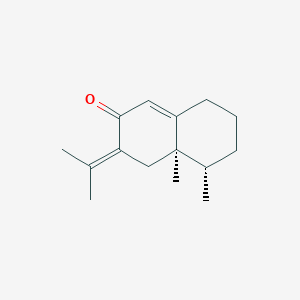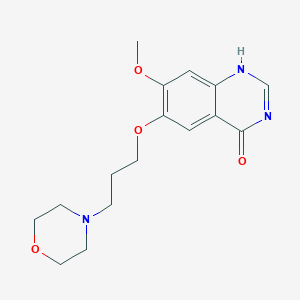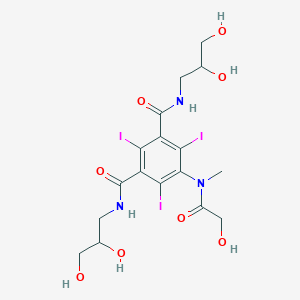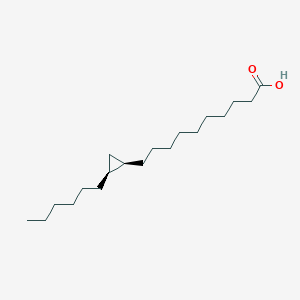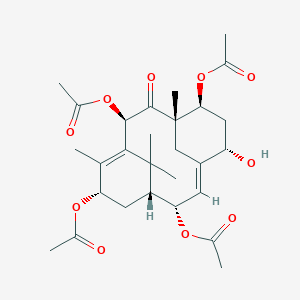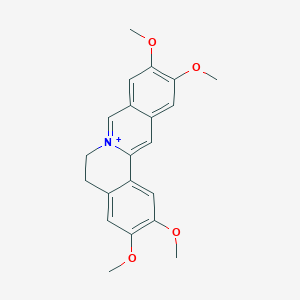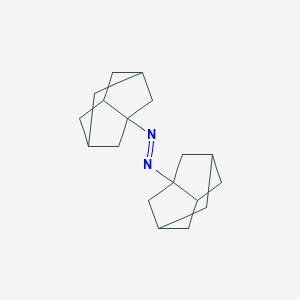![molecular formula C30H32ClN3O.ClH.H2O B026798 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride CAS No. 110406-46-7](/img/structure/B26798.png)
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is not fully understood. However, it has been suggested that the compound may act as a selective serotonin reuptake inhibitor (SSRI) and/or a serotonin-norepinephrine reuptake inhibitor (SNRI).
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the levels of serotonin and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of neurological disorders. Another direction is to explore its potential as a tool for studying the role of serotonin and norepinephrine in the brain. Additionally, further studies could investigate its potential as a therapeutic agent for other disorders such as chronic pain and addiction.
In conclusion, 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride is a promising compound with potential applications in various fields, particularly in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride involves the reaction of 4-(4-chlorobenzyl)phthalazin-1-one with 1-(3-phenylpropyl)azepane in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
properties
CAS RN |
110406-46-7 |
|---|---|
Product Name |
4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
Molecular Formula |
C30H32ClN3O.ClH.H2O |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H32ClN3O.ClH/c31-25-16-14-24(15-17-25)22-29-27-12-4-5-13-28(27)30(35)34(32-29)26-11-7-20-33(21-18-26)19-6-10-23-8-2-1-3-9-23;/h1-5,8-9,12-17,26H,6-7,10-11,18-22H2;1H |
InChI Key |
MMEXHXQMSBROSR-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Canonical SMILES |
C1CC(CCN(C1)CCCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
synonyms |
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phen ylpropyl)-1H-azepin-4-yl)-, hydrochloride, hydrate (1:1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

